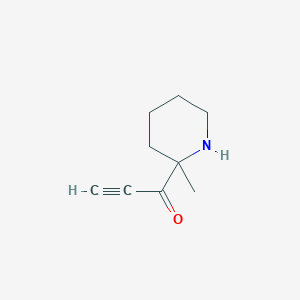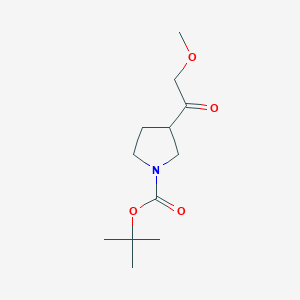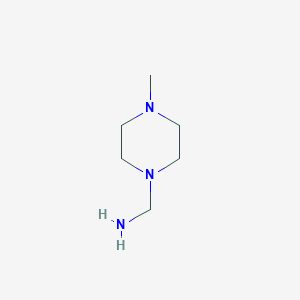
(2S,3S)-2-Amino-3-methylpentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-Amino-3-methylpentanenitrile is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its two chiral centers, which give it unique stereochemical properties. It is often used as an intermediate in the synthesis of more complex molecules and has applications in pharmaceuticals and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Amino-3-methylpentanenitrile typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. For example, the reduction of a 2-chloro-3-hydroxy ester can be catalyzed by carbonyl reductase from Lactobacillus fermentum, resulting in the desired chiral product .
Industrial Production Methods
Industrial production of this compound often employs biocatalysis due to its efficiency and selectivity. The use of engineered bacteria containing specific enzymes, such as carbonyl reductase and glucose dehydrogenase, allows for the large-scale production of this compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Amino-3-methylpentanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrile oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2S,3S)-2-Amino-3-methylpentanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Mechanism of Action
The mechanism of action of (2S,3S)-2-Amino-3-methylpentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved often include enzyme-catalyzed reactions where the compound acts as a substrate or inhibitor, influencing the activity of the target enzyme .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-Amino-3-methylpentanenitrile: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
(2S,3S)-2-Amino-3-methylbutanenitrile: A similar compound with a slightly different carbon chain length.
Uniqueness
(2S,3S)-2-Amino-3-methylpentanenitrile is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to interact selectively with chiral environments makes it valuable in asymmetric synthesis and pharmaceutical applications .
Properties
Molecular Formula |
C6H12N2 |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-methylpentanenitrile |
InChI |
InChI=1S/C6H12N2/c1-3-5(2)6(8)4-7/h5-6H,3,8H2,1-2H3/t5-,6+/m0/s1 |
InChI Key |
WYCYTTXKDCBDRD-NTSWFWBYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C#N)N |
Canonical SMILES |
CCC(C)C(C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B13152498.png)










